molecular formula C17H16Cl2N4O2S B2640549 6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 532966-49-7

6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2640549
CAS RN: 532966-49-7
M. Wt: 411.3
InChI Key: TZPYWJMJNPVNSD-UHFFFAOYSA-N
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Description

The compound “6-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For this compound, the structure has been characterized by IR, 1H NMR, 13C NMR, and elemental analyses . The molecular structure is also optimized at the B3LYP/6-31G (d,p) level using density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well documented in the available literature .

Safety And Hazards

The safety and hazards associated with this compound are not mentioned in the available resources .

Future Directions

The future directions for research on this compound are not specified in the available resources .

properties

IUPAC Name

6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2S/c18-13-2-1-11(9-14(13)19)21-3-5-22(6-4-21)15(24)12-10-20-17-23(16(12)25)7-8-26-17/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPYWJMJNPVNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(3,4-Dichlorophenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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